molecular formula C21H24N2O4 B268919 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Número de catálogo B268919
Peso molecular: 368.4 g/mol
Clave InChI: YDXHGNRWPRDSPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that is involved in various signaling pathways and is expressed in immune cells, including B-cells and mast cells. TAK-659 has shown potential in treating various autoimmune diseases, cancers, and inflammatory disorders.

Mecanismo De Acción

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide targets SYK, a key signaling molecule that is involved in various cellular processes, including B-cell receptor signaling, Fc receptor signaling, and integrin signaling. By inhibiting SYK, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide blocks the activation of downstream signaling pathways, leading to the suppression of immune cell activation and proliferation. This mechanism of action makes 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide an attractive therapeutic target for various diseases that involve abnormal immune cell activation.
Biochemical and Physiological Effects:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent inhibitory effects on SYK activity in vitro and in vivo. In preclinical studies, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been shown to suppress B-cell activation and proliferation, reduce inflammation, and inhibit tumor growth. In clinical trials, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated a favorable safety profile and has shown promising efficacy in treating autoimmune diseases and cancers.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its specificity for SYK, which reduces the potential for off-target effects. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown good oral bioavailability and pharmacokinetic properties, making it suitable for oral administration. However, one limitation of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is its low solubility, which can affect its bioavailability and limit its use in certain formulations.

Direcciones Futuras

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has shown great potential in treating various diseases, and future research will focus on its further development and optimization. Some of the future directions for 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide include:
1. Investigating the combination of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide with other therapeutic agents to enhance its efficacy.
2. Developing new formulations of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide to improve its solubility and bioavailability.
3. Investigating the potential of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in treating other diseases, such as inflammatory bowel disease and psoriasis.
4. Conducting further clinical trials to evaluate the safety and efficacy of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in larger patient populations.
Conclusion:
3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a small molecule inhibitor that targets SYK and has shown promising results in treating various diseases, including autoimmune diseases, cancers, and inflammatory disorders. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been optimized to produce high yields of the compound, and its mechanism of action involves the inhibition of SYK activity. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has demonstrated potent inhibitory effects on SYK activity in vitro and in vivo, and has shown a favorable safety profile in clinical trials. Future research will focus on its further development and optimization for the treatment of various diseases.

Métodos De Síntesis

The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps that start with the reaction of 4-aminobenzamide with tetrahydro-2-furanylmethyl isocyanide to form an intermediate. The intermediate is then reacted with ethyl chloroformate to yield the final product, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. The synthesis of 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been reported in several scientific journals, and the method has been optimized to produce high yields of the compound.

Aplicaciones Científicas De Investigación

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in treating autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has also demonstrated anti-cancer activity in various types of tumors, including lymphoma, leukemia, and solid tumors. Additionally, 3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been investigated for its potential in treating inflammatory disorders, such as asthma and allergic rhinitis.

Propiedades

Nombre del producto

3-ethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

3-ethoxy-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-26-18-6-3-5-16(13-18)21(25)23-17-10-8-15(9-11-17)20(24)22-14-19-7-4-12-27-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

Clave InChI

YDXHGNRWPRDSPV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

SMILES canónico

CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.